2-Hydroxy-3-iodobenzoic acid
Overview
Description
2-Hydroxy-3-iodobenzoic acid is an organic compound with the molecular formula C₇H₅IO₃ It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively
Mechanism of Action
Target of Action
Related compounds such as 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx) have been used as catalysts and reagents in various reactions . These compounds are known to interact with a variety of molecular targets, facilitating reactions such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Mode of Action
It is known that the iodine atom in the molecule can participate in various chemical reactions, acting as an oxidant . The hydroxy group adjacent to the iodine atom serves as an endogenous ligand, which can facilitate the regeneration of the compound from its precursors .
Biochemical Pathways
It is known that phenolic compounds, which include 2-hydroxy-3-iodobenzoic acid, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .
Result of Action
It is known that iodine-containing compounds can act as oxidants, facilitating various chemical reactions . These reactions can lead to changes in the structure and function of target molecules, potentially influencing cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of water and other solvents . Additionally, the compound’s stability and efficacy can be influenced by temperature, as certain reactions involving the compound can occur under mild conditions of 80 °C or lower temperature .
Biochemical Analysis
Biochemical Properties
It is known that iodinated derivatives of benzoic acid, such as 2-Hydroxy-3-iodobenzoic acid, can exhibit strong reactivity towards nucleophiles, making them useful in substitution reactions .
Molecular Mechanism
It is known that iodinated benzoic acids can participate in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of salicylic acid (2-hydroxybenzoic acid). The reaction typically uses iodine and an oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process.
Another method involves the direct iodination of 2-hydroxybenzoic acid using iodine monochloride (ICl) in the presence of a suitable solvent, such as acetic acid. This method provides a more controlled iodination process and can yield high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-iodosobenzoic acid.
Reduction: The iodine atom can be reduced to form 2-hydroxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Iodosobenzoic acid.
Reduction: 2-Hydroxybenzoic acid.
Substitution: Various substituted benzoic acids, depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of other iodine-containing organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Biological Studies: It is used in the synthesis of labeled compounds for biological imaging and diagnostic purposes.
Industrial Applications: It is used in the production of dyes and other chemical intermediates.
Comparison with Similar Compounds
2-Hydroxy-3-iodobenzoic acid can be compared with other similar compounds, such as:
2-Hydroxy-4-iodobenzoic acid: Similar structure but with the iodine atom at the 4-position.
2-Iodosobenzoic acid: An oxidized form of this compound.
2-Hydroxy-5-iodobenzoic acid: Similar structure but with the iodine atom at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different chemical and biological contexts.
Properties
IUPAC Name |
2-hydroxy-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLHEOAOXSHXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487054 | |
Record name | 2-Hydroxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-79-6 | |
Record name | 2-Hydroxy-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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